molecular formula C14H8ClN3OS B3035610 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile CAS No. 338393-71-8

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile

Cat. No.: B3035610
CAS No.: 338393-71-8
M. Wt: 301.8 g/mol
InChI Key: FPCOFMVHMALDMQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, cancer, and neurological disorders .

Mode of Action

They can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance biochemical pathways . The specific interactions depend on the structure of the thiazole derivative and the nature of its target .

Biochemical Pathways

The compound “2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile” may affect several biochemical pathways due to the presence of the thiazole moiety. Thiazole derivatives have been found to influence pathways related to inflammation, microbial infections, cancer, and neurological disorders . The specific pathways affected by this compound would depend on its targets and their roles in these pathways .

Pharmacokinetics

Thiazole derivatives are known to have diverse absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s structure, its targets, and the biological environment .

Result of Action

Thiazole derivatives are known to have a variety of effects, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects . The specific effects of this compound would depend on its targets and their roles in cellular processes .

Action Environment

The action, efficacy, and stability of the compound “this compound” can be influenced by various environmental factors. These include the biological environment (e.g., pH, temperature, presence of other molecules), the compound’s targets, and the specific conditions under which the compound is used .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Amino-4-(3-chlorophenyl)thiazole
  • 2-(2-Chlorophenyl)-4-(3-chlorophenyl)thiazole
  • 2-(2-Chlorophenyl)-4-(3-bromophenyl)thiazole

These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

2-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3OS/c15-14-18-8-12(20-14)9-19-13-4-2-1-3-11(13)5-10(6-16)7-17/h1-5,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCOFMVHMALDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154271
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-71-8
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]phenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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